molecular formula C6H10O3 B1610614 Mevalonic-2-13C lactone CAS No. 53771-22-5

Mevalonic-2-13C lactone

Cat. No. B1610614
CAS RN: 53771-22-5
M. Wt: 131.13 g/mol
InChI Key: JYVXNLLUYHCIIH-AZXPZELESA-N
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Patent
US08158383B2

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.
Quantity
700 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
700 μL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing Cm50
WAIT
Type
WAIT
Details
grown for 24 hours at 37° C
Duration
24 h
ADDITION
Type
ADDITION
Details
An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCOC(=O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08158383B2

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.
Quantity
700 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
700 μL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing Cm50
WAIT
Type
WAIT
Details
grown for 24 hours at 37° C
Duration
24 h
ADDITION
Type
ADDITION
Details
An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCOC(=O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08158383B2

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.
Quantity
700 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
700 μL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@@H](O)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@](O)(C)CCO)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing Cm50
WAIT
Type
WAIT
Details
grown for 24 hours at 37° C
Duration
24 h
ADDITION
Type
ADDITION
Details
An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCOC(=O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.